4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
Reagents: 2-fluorophenylboronic acid and 2-furylboronic acid.
Catalyst: Palladium catalyst.
Reaction Conditions: Suzuki coupling reaction under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions
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Formation of the Pyrazolo[3,4-b]pyridine Core:
Starting Materials: 2-aminopyridine and ethyl acetoacetate.
Reaction Conditions: Cyclization reaction in the presence of a base such as sodium ethoxide.
Intermediate: 1H-pyrazolo[3,4-b]pyridine.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and furyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its electron-rich pyrazolo[3,4-b]pyridine core.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Biochemical Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Development of new drugs targeting specific pathways in disease treatment.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate signaling pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-1H-pyrazolo[3,4-b]pyridine
- 4-(Methyl)-1-(2-fluorophenyl)-6-(2-furyl)-1H-pyrazolo[3,4-b]pyridine
Comparison:
- 4-(Trifluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-1H-pyrazolo[3,4-b]pyridine: The trifluoromethyl group provides higher lipophilicity and metabolic stability compared to the difluoromethyl group.
- 4-(Methyl)-1-(2-fluorophenyl)-6-(2-furyl)-1H-pyrazolo[3,4-b]pyridine: The methyl group offers lower electron-withdrawing effects, resulting in different reactivity and biological activity.
The unique combination of difluoromethyl, fluorophenyl, and furyl groups in 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-1H-pyrazolo[3,4-b]pyridine provides a distinct profile in terms of chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O/c18-12-4-1-2-5-14(12)23-17-11(9-21-23)10(16(19)20)8-13(22-17)15-6-3-7-24-15/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFCCNRPILFJSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=CO4)C(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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